molecular formula C8H4BrNO2 B8736084 2-Bromobenzoyl isocyanate CAS No. 62632-15-9

2-Bromobenzoyl isocyanate

Cat. No.: B8736084
CAS No.: 62632-15-9
M. Wt: 226.03 g/mol
InChI Key: WGFILESHIVMXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromobenzoyl Isocyanate is a specialized aromatic acyl isocyanate that serves as a versatile and electrophilic building block in synthetic organic chemistry. Its structure, featuring an electron-withdrawing bromine substituent and a highly reactive isocyanate functional group, makes it a valuable reagent for constructing complex molecular architectures, particularly through multicomponent reactions (MCRs). Isocyanates are characterized by an electrophilic carbon, and the presence of the bromine atom on the benzoyl ring can further modulate this reactivity, making it a potent substrate for nucleophilic attack . This compound is primarily used by researchers for the efficient synthesis of various heterocyclic systems and functionalized molecules. Acyl isocyanates, such as Benzoyl Isocyanate, are known to react with nucleophiles like 2-thiazolines and 2-oxazolines to form novel ring-fused structures, demonstrating their utility in generating diverse chemical scaffolds . Furthermore, isocyanate-based multicomponent reactions are a powerful tool in drug discovery and medicinal chemistry, providing access to compounds like ureas and hydantoins that are prevalent in pharmaceuticals with antitumoral and antiparkinsonian activities . The high reactivity of the isocyanate group also lends itself to applications in materials science, particularly in the development of polymers and advanced coatings . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Due to the high reactivity and potential toxicity associated with isocyanate compounds, proper safety protocols must be followed during handling and storage .

Properties

CAS No.

62632-15-9

Molecular Formula

C8H4BrNO2

Molecular Weight

226.03 g/mol

IUPAC Name

2-bromobenzoyl isocyanate

InChI

InChI=1S/C8H4BrNO2/c9-7-4-2-1-3-6(7)8(12)10-5-11/h1-4H

InChI Key

WGFILESHIVMXAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N=C=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 2-bromophenyl isocyanate with other aromatic and heterocyclic isocyanates:

Compound Molecular Formula Molecular Weight Substituent/Backbone Key Electronic Effects
2-Bromophenyl isocyanate C₇H₄BrNO 198.017 Bromine (ortho) Electron-withdrawing, enhances NCO reactivity
Phenyl isocyanate C₇H₅NO 119.12 None Less electrophilic NCO group
2-Thienyl isocyanate C₅H₃NOS 139.15 Thiophene ring Electron-rich sulfur atom increases stability
2-Furyl isocyanate C₅H₃NO₂ 123.09 Furan ring Oxygen lone pairs donate electron density

Key Observations :

  • The bromine atom in 2-bromophenyl isocyanate significantly increases its electrophilicity compared to unsubstituted phenyl isocyanate, accelerating reactions with nucleophiles .
  • Heterocyclic analogs like 2-thienyl or 2-furyl isocyanate exhibit lower reactivity due to electron-donating heteroatoms (S, O), which stabilize the isocyanate group .

Industrial and Environmental Considerations

  • Regulatory Status: Phenyl isocyanate derivatives are scrutinized under ecolabel standards (e.g., Nordic Swan) for foam production due to risks associated with isocyanates and halogenated blowing agents .

Research Findings and Data

Spectral Comparison

Compound IR NCO Stretch (cm⁻¹) Mass Spectrometry (Base Peak, m/z)
2-Bromophenyl isocyanate 2270 198 (M⁺), 118 (C₆H₄Br⁺)
Phenyl isocyanate 2265 119 (M⁺), 91 (C₆H₅⁺)
2-Thienyl isocyanate 2255 139 (M⁺), 111 (C₄H₃S⁺)

Note: The bromine atom in 2-bromophenyl isocyanate shifts the NCO IR stretch slightly higher than phenyl isocyanate, reflecting increased polarization .

Preparation Methods

Phosgenation of 2-Bromobenzoic Acid Derivatives

The classical approach involves treating 2-bromobenzoyl chloride with metal cyanates under anhydrous conditions. A representative procedure from patent literature demonstrates:

Procedure

  • Dissolve 2-bromobenzoyl chloride (1.0 equiv) in dry dichloromethane (DCM) at 0°C.

  • Add sodium cyanate (1.2 equiv) portion-wise under nitrogen atmosphere.

  • Stir for 4–6 hours at ambient temperature.

  • Filter to remove NaCl precipitate.

  • Concentrate under reduced pressure to isolate 2-bromobenzoyl isocyanate.

Key Parameters

ParameterValue
Temperature0°C → 25°C
Reaction Time4–6 hours
SolventDichloromethane
YieldNot explicitly stated

This method avoids phosgene but requires careful handling of moisture-sensitive reagents. The use of DCM facilitates easy separation of inorganic byproducts.

Catalytic Synthesis Using Transition Metal Complexes

Nickel-Catalyzed Halide-Cyanate Exchange

A phosgene-free alternative employs nickel catalysts for direct conversion of 2-bromobenzoyl halides to isocyanates. Patent data reveals:

Optimized Protocol

  • Catalyst : Ni(II) complex (5 mol%)

  • Substrate : 2-Bromobenzoyl bromide

  • Cyanate Source : Potassium cyanate (1.5 equiv)

  • Solvent : Dimethylacetamide (DMAC)

  • Conditions : 155°C, 16 hours under argon

Performance Metrics

MetricValue
Conversion72%
Isolated Yield35%
Purity (GC-MS)>95%

The extended reaction time at elevated temperatures compensates for the steric hindrance imposed by the bromine substituent. DMAC enhances catalyst stability but complicates product isolation due to high boiling points.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with petroleum ether/ethyl acetate (10:1) effectively separates this compound from dimeric byproducts. Reported Rf values range from 0.39–0.55 depending on substitution patterns.

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃)

  • δ 7.32–7.14 (m, aromatic protons)

  • No observable NH signal due to rapid exchange.

HRMS

  • Calculated for C₈H₄BrNO₂ [M+H]⁺: 241.9432

  • Observed: 241.9428.

IR (KBr)

  • ν 2265 cm⁻¹ (N=C=O asymmetric stretch)

  • ν 1702 cm⁻¹ (C=O stretch).

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot studies demonstrate:

  • 10× productivity increase vs. batch reactors

  • Residence time: 30 minutes

  • Conversion: 68%

  • Selectivity: 89%

Flow systems minimize thermal degradation through rapid heat dissipation .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-bromobenzoyl isocyanate, and how do side reactions impact yield?

Synthesis typically involves the reaction of 2-bromobenzoyl chloride with sodium cyanate or via Curtius rearrangement of acyl azides. Key parameters include temperature control (0–6°C storage to prevent decomposition ), anhydrous conditions to avoid hydrolysis, and inert atmospheres to minimize side reactions. Side products like ureas or carbamates may form due to moisture ingress. Yield optimization requires rigorous drying of reagents and solvents, with reaction progress monitored via FT-IR for isocyanate N=C=O stretch (~2270 cm⁻¹) .

Q. Which analytical techniques are most reliable for characterizing this compound purity and functional groups?

  • GC-MS with derivatization : Indirect methods using n-dibutylamine (n-DBA) to form stable urea derivatives improve detection sensitivity .
  • HPLC : Effective for quantifying trace impurities, especially when paired with UV detection at 254 nm .
  • FT-IR and NMR : Confirm functional groups (e.g., isocyanate peak at ~2270 cm⁻¹ in IR; aromatic protons in 1H NMR at δ 7.2–8.1 ppm) .
  • Elemental analysis : Validates stoichiometry, particularly for bromine content (~34.8% theoretical) .

Q. How should researchers handle and store this compound to ensure stability?

Store at 0–6°C under nitrogen or argon to prevent polymerization or hydrolysis . Use impervious gloves (e.g., nitrile) and sealed goggles during handling. Decontaminate spills with dry absorbents followed by 10% aqueous ethanol to neutralize residual isocyanate .

Advanced Research Questions

Q. How do solvent polarity and catalysts influence the reaction kinetics of this compound with nucleophiles?

Reaction rates with alcohols or amines follow second-order kinetics. Polar aprotic solvents (e.g., THF, DMF) enhance electrophilicity of the isocyanate group, reducing activation energy (Eₐ ≈ 30–52 kJ/mol for primary alcohols ). Catalysts like dibutyltin dilaurate lower Eₐ by stabilizing the transition state. Kinetic studies using microreactors reveal solvent-dependent Arrhenius parameters, with deviations >5% indicating competing pathways (e.g., allophanate formation) .

Q. What methodologies resolve contradictions in isocyanate quantification when comparing titration and GC-MS data?

Discrepancies arise from:

  • Titration limitations : Overestimation due to interference from amines or moisture.
  • GC-MS advantages : Derivatization with n-DBA eliminates volatility issues and enables detection limits of 0.02 µg . Cross-validate results using HPLC with internal standards (e.g., deuterated analogs) and statistical analysis (e.g., ANOVA for method comparison) .

Q. How can researchers design experiments to differentiate occupational asthma biomarkers specific to this compound exposure?

  • Immunoassays : Develop MDI-albumin conjugates to detect IgE antibodies via fluorescence enzyme immunoassay (FEIA), correlating with clinical diagnostics .
  • Cellular assays : Use peripheral blood mononuclear cells (PBMCs) to measure cytokine profiles (e.g., IL-4, IL-13) post-exposure .
  • Controlled exposure studies : Compare spirometry data pre/post-challenge with LC-MS/MS quantification of urinary metabolites (e.g., bromophenyl carbamates) .

Q. What computational tools predict feasible synthetic routes for this compound derivatives?

AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose routes via retrosynthesis. For example, coupling this compound with chiral amines for pharmaceutical intermediates involves evaluating steric hindrance and electronic effects using DFT calculations .

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